molecular formula C10H22ClNO B1439703 3-(Isopentyloxy)piperidine hydrochloride CAS No. 1185301-47-6

3-(Isopentyloxy)piperidine hydrochloride

Cat. No.: B1439703
CAS No.: 1185301-47-6
M. Wt: 207.74 g/mol
InChI Key: SGQWVQINSDQFJG-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

3-(Isopentyloxy)piperidine hydrochloride maintains a well-defined chemical identity characterized by its systematic nomenclature and molecular composition. The compound bears the Chemical Abstracts Service registry number 1185301-47-6, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, this substance is formally designated as 3-(3-methylbutoxy)piperidine hydrochloride, reflecting its structural organization and salt formation.

The molecular formula C₁₀H₂₂ClNO accurately represents the elemental composition, encompassing ten carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been precisely determined as 207.74 grams per mole through computational analysis, though some sources report slight variations to 208 grams per mole, likely due to different computational methodologies or rounding conventions. The compound exists as a hydrochloride salt, formed through the protonation of the nitrogen atom in the piperidine ring by hydrochloric acid, which enhances its solubility characteristics and stability profile.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation reads as CC(C)CCOC1CCCNC1.Cl, providing a linear representation of the molecular connectivity. The International Chemical Identifier string, InChI=1S/C10H21NO.ClH/c1-9(2)5-7-12-10-4-3-6-11-8-10;/h9-11H,3-8H2,1-2H3;1H, offers a more detailed structural description that facilitates database searches and computational analysis.

From a classification perspective, this compound belongs to the broader category of heterocyclic organic compounds, specifically within the piperidine subfamily. This classification is based on the presence of the six-membered saturated ring containing one nitrogen atom and five carbon atoms. The compound further classifies as an ether derivative due to the presence of the isopentyloxy group, which creates an ether linkage between the piperidine ring and the branched alkyl chain.

Properties

IUPAC Name

3-(3-methylbutoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)5-7-12-10-4-3-6-11-8-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQWVQINSDQFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Isopentyloxy)pyridine Precursor

The initial step involves substituting a chlorine atom in a pyridine derivative with an isopentyloxy group. This is achieved through nucleophilic aromatic substitution (NAS) under basic conditions:

  • Reagents : 3-chloropyridine, isopentanol, sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
  • Conditions : Stirring at 50–110°C in polar aprotic solvents (e.g., DMF or THF).
  • Mechanism : The alkoxide ion (generated from isopentanol and NaH) displaces the chlorine atom at the 3-position of pyridine.

Example Reaction :
$$
\text{3-Chloropyridine} + \text{Isopentanol} \xrightarrow{\text{NaH, DMF}} \text{3-(Isopentyloxy)pyridine} + \text{HCl}
$$

Key Data :

  • Yields for analogous alkoxy substitutions range from 76–96% .
  • Regiochemistry is confirmed via $$^1$$H NMR coupling patterns post-hydrogenation.

Quaternization of Pyridine Nitrogen

The pyridine nitrogen is alkylated to form a pyridinium salt, facilitating subsequent reduction:

Example Reaction :
$$
\text{3-(Isopentyloxy)pyridine} + \text{CH}_3\text{I} \rightarrow \text{3-(Isopentyloxy)-1-methylpyridinium iodide}
$$

Key Data :

  • Precipitation of the pyridinium iodide occurs quantitatively (e.g., 100% yield for methoxy analogs).

Reduction to Piperidine Derivative

The pyridinium salt is reduced to a tetrahydropyridine intermediate using sodium borohydride (NaBH$$_4$$):

Example Reaction :
$$
\text{3-(Isopentyloxy)-1-methylpyridinium iodide} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{1-Methyl-3-(isopentyloxy)-1,2,5,6-tetrahydropyridine}
$$

Key Data :

  • Reduction yields 63–88% for similar compounds.
  • The product is purified via column chromatography (SiO$$_2$$, ethyl acetate/methanol).

Characterization and Analytical Data

Key analytical parameters for intermediates and final products include:

Parameter Value Source
Melting Point (Oxalate Salt) 137–158°C
Molecular Ion (M$$^+$$) 211–253 (varies by substituent)
Purity (HPLC) >95% after crystallization

Optimization Insights

  • Solvent Selection : Toluene or acetone improves yield in alkylation steps compared to chlorinated solvents.
  • Reduction Efficiency : NaBH$$_4$$ in ethanol achieves optimal selectivity for 1,2,5,6-tetrahydropyridines.
  • Challenges : Demethylation requires further optimization, as described methods focus on methylated intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-(Isopentyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while reduction can produce various reduced piperidine derivatives .

Scientific Research Applications

Cognitive Enhancer

Mechanism of Action:
The compound acts as a muscarinic cholinergic agonist, which is crucial for enhancing cognitive functions. It stimulates the cognitive function of the forebrain and hippocampus, making it a candidate for treating conditions such as Alzheimer's disease .

Clinical Implications:
Research indicates that compounds similar to 3-(Isopentyloxy)piperidine hydrochloride can improve cognitive functions in mammals when administered in effective dosages ranging from 30 to 70 mg daily. These doses have shown promise in alleviating symptoms associated with cognitive decline .

Metabolic Disorder Treatment

Inhibition of Acetyl-CoA Carboxylase:
Studies have demonstrated that piperidine derivatives can act as inhibitors of acetyl-CoA carboxylase, an enzyme implicated in lipid metabolism and obesity. This inhibition can potentially mitigate conditions related to metabolic disorders, such as diabetes and cardiovascular diseases .

Pharmacological Composition:
The compound can be formulated into pharmaceutical compositions suitable for oral or parenteral administration, allowing for flexible treatment options depending on patient needs .

Pharmaceutical Formulations

Dosage Forms:
this compound can be incorporated into various dosage forms, including tablets, capsules, and injectable solutions. The versatility in formulation enhances its applicability in clinical settings .

Combination Therapies:
The compound has been evaluated in combination with other medications, such as levofloxacin, to enhance therapeutic efficacy against infections caused by resistant bacteria like Pseudomonas aeruginosa. In studies, combinations have shown significant reductions in bacterial counts, indicating potential applications beyond cognitive enhancement .

Research Findings and Case Studies

Study Objective Findings
US5043345ACognitive function enhancementDemonstrated significant improvements in cognitive tasks in animal models treated with piperidine derivatives .
CA2803996A1Metabolic disorder treatmentIdentified inhibition of acetyl-CoA carboxylase leading to potential weight management strategies .
PMC9854755Combination therapy efficacyShowed enhanced antibacterial activity when combined with levofloxacin against resistant strains .

Mechanism of Action

The mechanism of action of 3-(Isopentyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular formulas, and key data for 3-(isopentyloxy)piperidine hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Data/Activity
This compound 1220030-17-0 C12H26ClNO 235.8 Isopentyloxy (3-methylbutoxy) at C3 Hazard class: IRRITANT
3-(2-Methylphenoxy)piperidine hydrochloride 1858256-18-4 C12H18ClNO 227.73 2-Methylphenoxy at C3 Irritant; requires eye/skin protection
3-(5-Isopropyl-2-methylphenoxy)piperidine HCl 1219982-14-5 C15H24ClNO 283.84 5-Isopropyl-2-methylphenoxy at C3 Purity >95%; potential pharmaceutical intermediate
1-[3-(4-Chlorophenyl)propoxy]propyl-piperidine HCl 903576-44-3 C17H26ClNO·HCl·½H2O 341.32 4-Chlorophenylpropoxy chain Histamine H1 inverse agonist (EC50 = 1.5 nM); brain-penetrant
3-(3-Ethoxy-benzyl)-piperidine hydrochloride 1171079-15-4 C14H20ClNO 261.77 3-Ethoxybenzyl at C3 Requires respiratory protection; no occupational exposure limits

Key Observations:

  • Molecular Weight Variability: Substituted aryl groups (e.g., 4-chlorophenylpropoxy) increase molecular weight significantly (e.g., 341.32 g/mol) .
  • Solubility: Most analogs are soluble in water and organic solvents, critical for formulation and bioavailability .

Biological Activity

3-(Isopentyloxy)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant studies.

Chemical Overview

Molecular Formula: C10H22ClNO
CAS Number: 1185301-47-6

This compound features a piperidine ring substituted with an isopentyloxy group at the third position, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound can modulate various physiological processes through these interactions:

  • Receptor Binding: It binds to specific receptors, potentially influencing signaling pathways that regulate cellular functions.
  • Enzyme Modulation: The compound may affect the activity of certain enzymes involved in metabolic pathways, leading to altered cellular responses.

Case Studies and Experimental Data

Several studies have investigated the biological effects of piperidine derivatives. While direct data on this compound is sparse, the following table summarizes findings from related compounds:

CompoundBiological ActivityMechanism of ActionReference
PiperineAnticancerInduces apoptosis via caspase activation
PiperidineModulates cellular processesInteracts with enzymes and receptors
This compoundPotential enzyme modulationInteraction with specific molecular targets

Applications in Scientific Research

This compound is utilized in various fields due to its unique properties:

  • Chemical Synthesis: As a building block for more complex molecules.
  • Biological Research: Investigated for its effects on cellular processes and potential therapeutic applications.
  • Pharmaceutical Development: Explored as a candidate for new drug formulations targeting specific diseases.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityEvidence ID
Reaction Temperature0–5°CPrevents decomposition
Stoichiometric Ratio1:1.2 (Piperidine:Alkylating Agent)Ensures full substitution
Reaction Time12–18 hoursMaximizes conversion

How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage:
    • Store in airtight containers at 2–8°C in a dry, ventilated environment to prevent hygroscopic degradation .
    • Avoid exposure to light, which may cause photolytic decomposition .
  • Handling Precautions:
    • Use PPE: Nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact .
    • Work under fume hoods to minimize inhalation risks, as piperidine derivatives may release toxic vapors .
  • Stability Testing: Monitor via HPLC every 3 months; degradation >5% warrants repurification .

What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). System suitability criteria (e.g., USP tailing factor <2) ensure precision .
    • Karl Fischer Titration: Determine water content (<0.5% w/w) to assess hygroscopicity .
  • Structural Confirmation:
    • NMR (¹H/¹³C): Compare peaks with reference spectra (e.g., δ 1.0 ppm for isopentyl CH3 groups) .
    • Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ at m/z 234.2 .

Advanced Research Questions

How can researchers resolve contradictions in solubility data for this compound across solvent systems?

Methodological Answer:
Discrepancies often arise from polymorphic forms or solvent impurities. To resolve:

  • Multi-Method Validation:
    • Gravimetric Analysis: Saturate solvents (water, ethanol, DCM) at 25°C, filter, and weigh residues .
    • UV-Vis Spectroscopy: Compare absorbance vs. calibration curves to cross-validate solubility .
  • Polymorph Screening: Use differential scanning calorimetry (DSC) to identify crystalline forms affecting solubility .

Q. Table 2: Solubility of Related Piperidine Derivatives

SolventSolubility (mg/mL)Reference CompoundEvidence ID
Water25.33-(Piperidin-4-yloxy)benzoic acid HCl
Methanol50.14-[(4-Methoxyphenyl)sulfonyl]piperidine HCl
Dichloromethane10.52-[2-(3,5-Dimethylpiperidinyl)ethoxy]benzaldehyde HCl

What experimental design considerations are critical for studying the metabolic stability of this compound in biological systems?

Methodological Answer:

  • In Vitro Assays:
    • Liver Microsomes: Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 minutes .
    • Analytical Validation: Use LC-MS/MS to quantify parent compound depletion. Calculate half-life (t₁/₂) via first-order kinetics .
  • Controls: Include positive controls (e.g., verapamil) to validate enzyme activity and negative controls (no NADPH) to rule out non-metabolic degradation .

What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:
Variability often stems from inconsistent isopentyloxy group incorporation. Solutions include:

  • Process Analytical Technology (PAT):
    • In-line FTIR: Monitor reaction progress in real-time by tracking the disappearance of piperidine C-O stretches (1050–1150 cm⁻¹) .
  • Design of Experiments (DoE): Optimize parameters (e.g., temperature, catalyst loading) using a central composite design .
  • Quality Control: Implement strict specifications for starting materials (e.g., isopentyl bromide purity ≥99%) .

Q. Table 3: Common Sources of Variability and Mitigation

SourceMitigation StrategyEvidence ID
Incomplete alkylationUse 1.2x molar excess of alkylating agent
Residual solventsVacuum drying (<0.1% by GC)
Polymorphic impuritiesRecrystallization from ethanol/water (3:1)

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Isopentyloxy)piperidine hydrochloride
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